molecular formula C11H12N2O5S B13401177 2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid

2-Acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid

Cat. No.: B13401177
M. Wt: 284.29 g/mol
InChI Key: LOBKSYPZBSVLLE-UHFFFAOYSA-N
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Description

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a chemical compound with the molecular formula C13H15N3O6S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the nitrophenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrophenyl chloride.

Industrial Production Methods

Industrial production methods for N-Acetyl-S-(4-nitrophenyl)-L-cysteine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(4-nitrophenyl)-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in studies of enzyme activity and protein interactions due to its cysteine moiety.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with biological molecules through its functional groups. The acetyl group can participate in acetylation reactions, while the nitrophenyl group can undergo reduction or substitution. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Lacks the nitrophenyl group and is commonly used as a mucolytic agent.

    S-(4-Nitrophenyl)-L-cysteine: Lacks the acetyl group and has different chemical properties.

    N-Acetyl-S-(2-nitrophenyl)-L-cysteine: Similar structure but with a different position of the nitro group.

Properties

IUPAC Name

2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBKSYPZBSVLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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